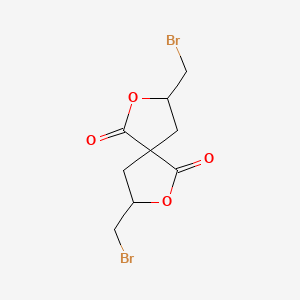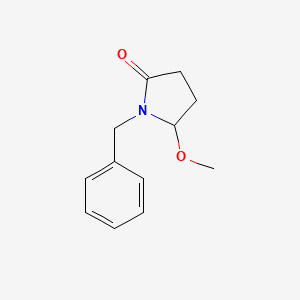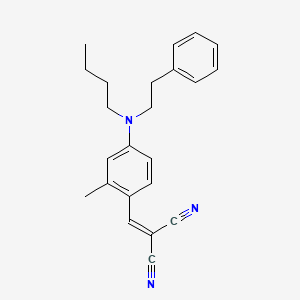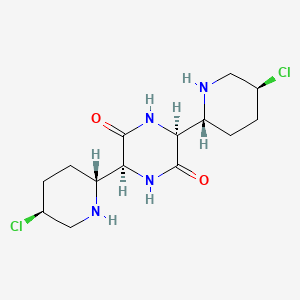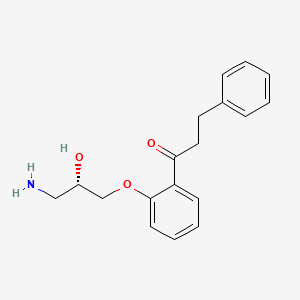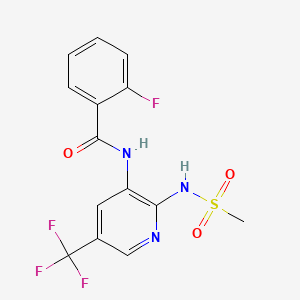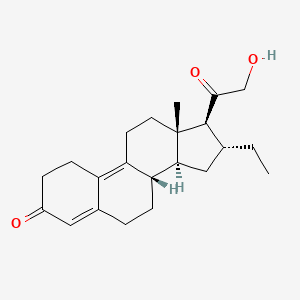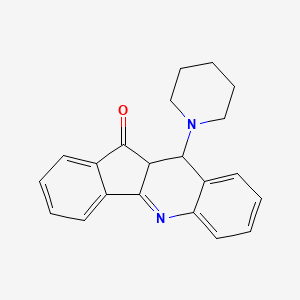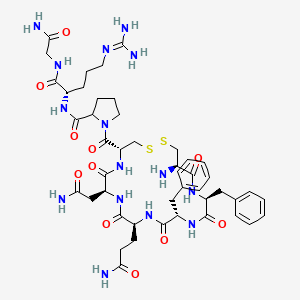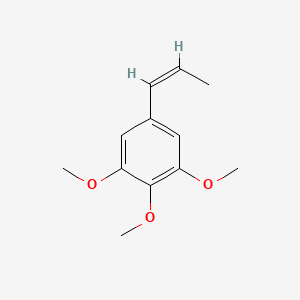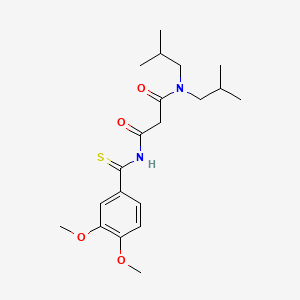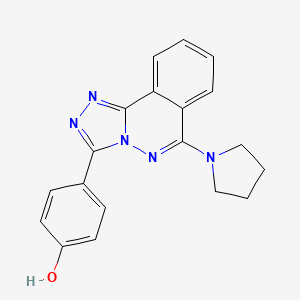
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- is a complex heterocyclic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridazine derivative with an isoquinoline derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s complexity.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its cardiovascular and anti-inflammatory activities.
Pyridazine: Exhibits a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.
Properties
CAS No. |
96825-86-4 |
|---|---|
Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N,N-dimethylpyridazino[4,3-c]isoquinolin-6-amine |
InChI |
InChI=1S/C20H18N4O/c1-24(2)20-16-7-5-4-6-15(16)19-18(21-20)12-17(22-23-19)13-8-10-14(25-3)11-9-13/h4-12H,1-3H3 |
InChI Key |
GEXSCHFODZRCDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


